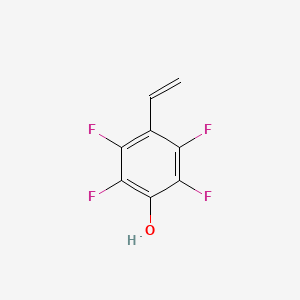

4-Hydroxy-2,3,5,6-tetrafluorostyrene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-ethenyl-2,3,5,6-tetrafluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h2,13H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJELNCULMQLNIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C(=C(C(=C1F)F)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619624 | |

| Record name | 4-Ethenyl-2,3,5,6-tetrafluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385422-30-0 | |

| Record name | 4-Ethenyl-2,3,5,6-tetrafluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hydroxy 2,3,5,6 Tetrafluorostyrene and Its Precursors

Preparation of 4-Hydroxy-2,3,5,6-tetrafluorostyrene via Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) serves as a fundamental method for introducing a hydroxyl group onto the perfluorinated aromatic ring of styrene (B11656) derivatives. The strong electron-withdrawing nature of the fluorine atoms activates the ring towards attack by nucleophiles.

Synthesis from Pentafluorostyrene (PFS)

The direct conversion of pentafluorostyrene (PFS) to this compound involves the selective replacement of the para-fluorine atom by a hydroxyl group. This transformation is typically achieved by reacting PFS with a suitable hydroxide (B78521) source. The para-position is the most susceptible to nucleophilic attack due to the combined electron-withdrawing effects of the fluorine atoms and the vinyl group, which stabilize the intermediate Meisenheimer complex. nih.gov

An analogous reaction has been reported for octafluorotoluene (B1221213) with potassium hydroxide in t-butanol, suggesting a similar approach for PFS. nih.gov In a typical procedure, PFS would be treated with a base like potassium hydroxide in a polar aprotic solvent or an alcohol at elevated temperatures. The reaction conditions, such as temperature, reaction time, and the nature of the solvent, are critical for achieving high selectivity and yield.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution on Perfluoroaromatic Compounds

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Octafluorotoluene | KOH | t-Butanol | Reflux | 14 | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol | - |

Data is based on analogous reactions and serves as a predictive model for the synthesis from pentafluorostyrene.

Hydrolysis of Methoxy-Protected Tetrafluorostyrene Analogs (e.g., 4-methoxy-2,3,5,6-tetrafluorostyrene)

An alternative route to this compound involves the hydrolysis of a methoxy-protected precursor, such as 4-methoxy-2,3,5,6-tetrafluorostyrene. This two-step approach first introduces a methoxy (B1213986) group via nucleophilic substitution of PFS with sodium methoxide, followed by demethylation to unveil the hydroxyl group.

The cleavage of the methyl ether can be effectively carried out using strong Lewis acids like boron tribromide (BBr3) in an inert solvent such as dichloromethane (B109758). orgsyn.orgmdma.ch The reaction typically proceeds at low temperatures, warming to room temperature to ensure complete conversion. orgsyn.orgcommonorganicchemistry.com The choice of demethylating agent is crucial to avoid unwanted side reactions with the vinyl group.

Table 2: General Conditions for Demethylation of Aryl Methyl Ethers

| Substrate | Reagent | Solvent | Temperature | Time | Product |

|---|---|---|---|---|---|

| 3,3'-Dimethoxybiphenyl | BBr3 | Dichloromethane | -80°C to RT | Overnight | 3,3'-Dihydroxybiphenyl |

These are general procedures that can be adapted for the demethylation of 4-methoxy-2,3,5,6-tetrafluorostyrene.

Strategic Protection and Deprotection of the Phenolic Hydroxyl Group

The use of protecting groups is a cornerstone in the multi-step synthesis of functionalized monomers. For this compound, the hydroxyl group is often masked to prevent its interference in subsequent reactions or polymerization processes.

Employment of Tert-Butyl Ether as a Protecting Group

The tert-butyl ether is a common protecting group for phenols due to its stability under various reaction conditions and its relatively straightforward removal. The synthesis of 4-tert-butoxy-2,3,5,6-tetrafluorostyrene can be accomplished by reacting pentafluorostyrene with potassium tert-butoxide. orgsyn.org This reaction follows the SNAr mechanism, with the bulky tert-butoxide anion preferentially attacking the para-position of the fluorinated ring. The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

A similar synthesis has been described for the preparation of 1-t-butoxy-2,3,5,6-tetrafluoro-4-trifluoromethylbenzene from octafluorotoluene and lithium t-butoxide in t-butanol, which resulted in a good yield of the protected phenol (B47542). nih.gov

Table 3: Synthesis of Tert-Butyl Protected Fluorinated Aromatic Compounds

| Starting Material | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|

| Octafluorotoluene | Lithium t-butoxide | t-Butanol | Reflux | 1-t-butoxy-2,3,5,6-tetrafluoro-4-trifluoromethylbenzene |

This data from related syntheses suggests a viable pathway for the preparation of 4-tert-butoxy-2,3,5,6-tetrafluorostyrene.

Deprotection Methodologies for Regenerating Hydroxyl Functionality

The removal of the tert-butyl ether protecting group to regenerate the free hydroxyl group is typically achieved under acidic conditions. A common and effective reagent for this transformation is trifluoroacetic acid (TFA), often used in a co-solvent such as dichloromethane (DCM). rsc.orgrsc.org The reaction is generally performed at or below room temperature to ensure clean cleavage without affecting other functional groups, such as the vinyl group which is sensitive to strong acids and high temperatures.

The work-up procedure involves neutralization of the acidic mixture to isolate the desired this compound. rsc.org

Table 4: Representative Conditions for Tert-Butyl Ether Deprotection

| Substrate | Reagent | Solvent | Temperature |

|---|---|---|---|

| Boc-protected intermediate | Trifluoroacetic acid | Dichloromethane | 0°C to RT |

These general procedures are applicable for the deprotection of 4-tert-butoxy-2,3,5,6-tetrafluorostyrene.

Pre-Polymerization Derivatization of this compound

To tailor the properties of the final polymer, this compound can be derivatized prior to polymerization. This approach allows for the introduction of various functional groups that can influence properties such as solubility, reactivity, and thermal stability of the resulting polymer.

A common derivatization strategy is the esterification of the hydroxyl group with polymerizable moieties like acrylate (B77674) or methacrylate (B99206) groups. For instance, reacting this compound with acryloyl chloride or methacryloyl chloride in the presence of a base would yield the corresponding 4-(acryloyloxy)-2,3,5,6-tetrafluorostyrene or 4-(methacryloyloxy)-2,3,5,6-tetrafluorostyrene. These monomers can then be readily copolymerized with other vinyl monomers to produce a wide range of functional polymers.

Another approach involves the synthesis of an acetoxy-protected monomer, such as 4-acetoxy-2,3,5,6-tetrafluorostyrene, which can be polymerized and subsequently hydrolyzed to yield a polymer with pendant hydroxy-tetrafluorophenyl groups. This strategy is analogous to the synthesis of poly(4-hydroxystyrene) from 4-acetoxystyrene. nih.gov

The functionalization of fluorinated styrenes is a key area of research for developing advanced materials with tailored properties for applications in electronics, coatings, and biomedical devices. researchgate.netnih.govrsc.org

Controlled Polymerization Strategies for 4 Hydroxy 2,3,5,6 Tetrafluorostyrene and Its Copolymers

Radical Polymerization of 4-Hydroxy-2,3,5,6-tetrafluorostyrene

Conventional free-radical polymerization represents a fundamental approach for polymerizing HOTFST. However, the inherent characteristics of this method and the monomer's functional group present specific challenges.

The kinetics of the homopolymerization of styrenic monomers are well-established and generally follow a first-order reaction with respect to the monomer concentration. researchgate.net The polymerization of fluorinated styrenes, such as 2,3,4,5,6-pentafluorostyrene (B1630577), is known to be relatively fast, a characteristic attributed to the electron-withdrawing nature of the fluorine atoms on the phenyl ring. researchgate.net The mechanism proceeds through the classic steps of initiation, propagation, and termination. The process is typically initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN). researchgate.net The resulting radicals add to the vinyl group of the HOTFST monomer, creating a propagating styrenic radical. This radical then adds to subsequent monomer units in the propagation step. Termination of the growing polymer chains occurs primarily through bimolecular combination or disproportionation. researchgate.net

Living/Controlled Radical Polymerization (LRP/CRP) Techniques

To address the shortcomings of conventional radical polymerization, living/controlled radical polymerization (LRP/CRP) methods are employed. These techniques provide enhanced control over polymer molecular weight, dispersity (Đ), and architecture.

Atom Transfer Radical Polymerization (ATRP) is a widely used LRP/CRP method, but the direct polymerization of HOTFST is problematic due to the incompatibility of the acidic phenolic proton with the typical transition metal catalysts used in ATRP. tcichemicals.com To circumvent this, a protection strategy is commonly implemented. The hydroxyl group of HOTFST is often protected, for example, as a silyl (B83357) ether. The protected monomer can then be polymerized in a controlled manner using a suitable initiator and catalyst system, such as ethyl α-bromoisobutyrate (EBiB) and a copper(I) complex with a ligand like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA). researchgate.net This approach has been used to synthesize block copolymers containing a protected HOTFST derivative and other monomers like styrene (B11656). researchgate.net Following polymerization, the protecting groups can be removed to yield the desired poly(this compound).

Below is a table showing representative data for the ATRP of a protected HOTFST analog, 2,3,4,5,6-pentafluorostyrene (PFS), which demonstrates the level of control achievable.

| Monomer | Initiator | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | M_n,exp ( g/mol ) | Đ | Reference |

| PFS | EBiB | CuCl/PMDETA | Xylene | 110 | 2 | 8,500 | 1.25 | researchgate.net |

| PFS | EBiB | CuCl/PMDETA | Bulk | 110 | 0.5 | 11,000 | 1.20 | researchgate.net |

| M_n,exp = experimental number-average molecular weight; Đ = dispersity. |

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile LRP/CRP technique that offers greater tolerance to a variety of functional groups, including the acidic hydroxyl group of HOTFST. researchgate.net This tolerance allows for the direct polymerization of the unprotected monomer, simplifying the synthetic process by eliminating the need for protection and deprotection steps. fluorine1.ru The key to a successful RAFT polymerization is the selection of an appropriate chain transfer agent (CTA). For styrenic monomers, dithiobenzoates and trithiocarbonates are effective CTAs. nih.gov The polymerization is initiated by a conventional radical initiator, and the CTA reversibly caps (B75204) the growing polymer chains, allowing for controlled growth. researchgate.net This method has been successfully applied to synthesize homopolymers of HOTFST derivatives and block copolymers. fluorine1.rumdpi.com

The following table provides examples of RAFT polymerization of fluorinated styrene derivatives.

| Monomer | CTA | Initiator | Solvent | Temp (°C) | Time (h) | M_n,exp ( g/mol ) | Đ | Reference |

| BOFS | DDMMAT | AIBN | 2-Butanone | 68 | 24 | 12,500 | 1.15 | fluorine1.ru |

| PFS | CPDB | AIBN | Toluene | 75 | 24 | 7,200 | 1.10 | researchgate.net |

| BOFS = 4-(3'-buten-1'-oxy)-2,3,5,6-tetrafluorostyrene; PFS = 2,3,4,5,6-pentafluorostyrene; DDMMAT = S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate; CPDB = 2-cyano-2-propyl dodecyl trithiocarbonate; AIBN = azobisisobutyronitrile. |

Nitroxide-Mediated Polymerization (NMP) is another important LRP/CRP technique, which is valued for being a metal-free system. wikipedia.orgnih.gov However, NMP typically requires high reaction temperatures (often above 120 °C) for the polymerization of styrenic monomers. fluorine1.ru These high temperatures can cause side reactions, especially with a reactive functional group like the phenol (B47542) in HOTFST. fluorine1.ru The acidic proton of the hydroxyl group could also potentially interfere with the nitroxide mediating agent. wikipedia.org While the direct NMP of unprotected HOTFST is considered challenging, using a protected monomer is a possible alternative. mdpi.comresearchgate.net The development of new nitroxide mediators that are effective at lower temperatures could make NMP a more viable option for HOTFST polymerization in the future. nih.gov

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| HOTFST | This compound |

| PHOTFST | Poly(this compound) |

| ATRP | Atom Transfer Radical Polymerization |

| RAFT | Reversible Addition-Fragmentation chain Transfer |

| NMP | Nitroxide-Mediated Polymerization |

| LRP/CRP | Living/Controlled Radical Polymerization |

| EBiB | Ethyl α-bromoisobutyrate |

| PMDETA | N,N,N',N'',N''-Pentamethyldiethylenetriamine |

| AIBN | Azobisisobutyronitrile |

| PFS | 2,3,4,5,6-Pentafluorostyrene |

| BOFS | 4-(3'-Buten-1'-oxy)-2,3,5,6-tetrafluorostyrene |

| DDMMAT | S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate |

| CPDB | 2-Cyano-2-propyl dodecyl trithiocarbonate |

| Styrene | Styrene |

Anionic Polymerization of Protected this compound Analogs (e.g., 4-tert-butoxystyrene)

The direct anionic polymerization of styrenic monomers bearing acidic protons, such as the hydroxyl group in 4-hydroxystyrene, is not viable as the initiator would be quenched. rsc.org To overcome this, a common and effective strategy involves the use of protecting groups for the hydroxyl functionality, which can be removed post-polymerization. rsc.org This approach allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity through living anionic polymerization. rsc.orgresearchgate.net

A widely used protected analog is 4-tert-butoxystyrene (B1630329) (tBOS). Its anionic polymerization yields poly(4-tert-butoxystyrene) (PtBOS), which can be subsequently hydrolyzed to afford poly(4-hydroxystyrene) (PHS). researchgate.net The living nature of this polymerization allows for the creation of complex architectures. acs.org For instance, ω-end-norbornyl poly(4-tert-butoxystyrene) has been synthesized via living anionic polymerization, followed by termination and amidation, to be used as a macromonomer. acs.org

Another effective protecting group is the acetal (B89532) moiety, as seen in 4-(2-tetrahydropyranyloxy)styrene (OTHPSt). researchgate.netelsevierpure.com Living anionic polymerization of OTHPSt at low temperatures (e.g., -78 °C in tetrahydrofuran) yields poly(4-(2-tetrahydropyranyloxy)styrene) (P(OTHPSt)) with excellent control over molecular weight and narrow dispersities (Đ < 1.05). researchgate.netelsevierpure.comresearchgate.net A key advantage of P(OTHPSt) is its high glass transition temperature, which simplifies its purification and handling as a stable powder. researchgate.netresearchgate.net The tetrahydropyranyl protecting group can be chemoselectively removed under mild acidic conditions to generate the desired poly(4-hydroxystyrene) block. researchgate.netelsevierpure.com

The table below summarizes representative findings in the anionic polymerization of protected hydroxystyrene (B8347415) analogs.

| Protected Monomer | Initiator | Conditions | Resulting Polymer | Dispersity (Đ) | Reference |

| 4-tert-butoxystyrene (tBOS) | n-BuLi | Cyclohexane/THF | Poly(4-tert-butoxystyrene) (PtBOS) | Narrow | researchgate.net |

| 4-(2-tetrahydropyranyloxy)styrene (OTHPSt) | sec-BuLi | THF, -78°C | Poly(4-(2-tetrahydropyranyloxy)styrene) (P(OTHPSt)) | <1.05 | researchgate.netelsevierpure.comresearchgate.net |

| p-(2,2′-diphenylethyl)styrene (DPES) | n-BuLi | Cyclohexane/THF, 40°C | Poly(p-(2,2′-diphenylethyl)styrene) (PDPES) | Narrow | tandfonline.com |

**3.4. Copolymerization with Diverse Monomers for Tailored Architectures

Copolymerization significantly broadens the functional scope of polymers derived from this compound by combining their unique characteristics with those of other monomers. This allows for the design of materials with precisely tuned properties for specific applications.

Incorporating other fluorinated monomers, such as 2,3,4,5,6-pentafluorostyrene (PFS), can further enhance properties like thermal stability, chemical resistance, and low surface energy. fluorine1.runih.gov Controlled radical polymerization techniques, including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are particularly effective for synthesizing copolymers of fluorinated styrenes. fluorine1.runih.govresearchgate.net These methods allow for the creation of both random and block copolymers with predictable compositions and architectures. fluorine1.ruresearchgate.net

For example, the RAFT polymerization of 4-(3'-butene-1'-oxy)-2,3,5,6-tetrafluorostyrene (BOFS) with PFS has been demonstrated to produce alternating copolymers. fluorine1.ru Similarly, nitroxide-mediated polymerization (NMP) has been successfully applied to the copolymerization of α-trifluoromethylstyrenes with pentafluorostyrene, resulting in copolymers with high thermal stability. nih.gov The reactivity of the comonomers and the polymerization conditions strongly influence the final copolymer sequence and properties. rsc.org

The table below presents examples of copolymerization involving fluorinated comonomers.

| Comonomer 1 | Comonomer 2 | Polymerization Method | Resulting Architecture | Reference |

| 4-(3'-butene-1'-oxy)-2,3,5,6-tetrafluorostyrene (BOFS) | 2,3,4,5,6-pentafluorostyrene (PFS) | RAFT | Alternating Copolymer | fluorine1.ru |

| α-Trifluoromethylstyrene (TFMST) | 2,3,4,5,6-pentafluorostyrene (PFS) | NMP | Random Copolymer | nih.gov |

| Styrene (St) | 2,3,4,5,6-pentafluorostyrene (PFS) | ATRP | Block Copolymer | researchgate.net |

To create amphiphilic materials or introduce specific functionalities, protected 4-hydroxytetrafluorostyrene analogs can be copolymerized with a variety of hydrophilic or other functional monomers. acs.org The resulting amphiphilic block copolymers can self-assemble in solution, forming micelles or other nanostructures, which is critical for applications in drug delivery, coatings, and nanotechnology.

RAFT polymerization is a versatile technique for synthesizing such copolymers. For instance, amphiphilic block copolymers of poly(pentafluorostyrene-block-vinylpyrrolidone) have been synthesized using a switchable RAFT agent. arxiv.org This method involves polymerizing the hydrophobic fluorinated monomer first, followed by a switch in conditions to allow for the chain extension with a hydrophilic monomer like N-vinylpyrrolidone (NVP). arxiv.org Supramolecular copolymerization of hydrophobic and hydrophilic monomers has also been explored, demonstrating that under specific conditions, even incompatible monomers can be integrated into a single copolymer structure. rsc.org

Block copolymers are a cornerstone of modern polymer science, offering access to a vast range of self-assembled nanostructures and high-performance materials. harth-research-group.orgrsc.org The synthesis of block copolymers containing a poly(4-hydroxystyrene) segment (derived from a protected monomer) is a key strategy for creating functional materials. researchgate.net

Sequential living anionic polymerization is a powerful method for this purpose. tandfonline.com By adding monomers sequentially to the living polymer chain, well-defined diblock and multiblock copolymers can be synthesized. researchgate.nettandfonline.com For example, researchers have synthesized poly(4-(2-tetrahydropyranyloxy)styrene-b-styrene) (P(OTHPSt-b-S)) by first polymerizing OTHPSt and then adding styrene. researchgate.net Subsequent deprotection yields poly(4-hydroxystyrene-b-styrene) (PHS-b-PS). researchgate.net This strategy has also been extended to create block copolymers with other segments, such as poly(dimethylsiloxane) (PDMS) and poly(methacryloyl polyhedral oligomeric silsesquioxane) (PMAPOSS), resulting in materials with high etch contrast for lithographic applications. researchgate.netelsevierpure.com

Characterization is crucial for confirming the successful synthesis and understanding the properties of these block copolymers. Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) is used to determine molecular weight and dispersity. researchgate.netarxiv.org Nuclear Magnetic Resonance (NMR) spectroscopy confirms the composition and structure of the blocks. researchgate.netarxiv.org The self-assembly and phase behavior of these copolymers in the bulk or in thin films are investigated using techniques like Small-Angle X-ray Scattering (SAXS) and Transmission Electron Microscopy (TEM). researchgate.netucl.ac.uk

The following table details examples of synthesized block copolymers and their characterization.

| Block Copolymer | Polymerization Method | M_n ( kg/mol ) | Dispersity (Đ) | Characterization Methods | Reference |

| P(OTHPSt-b-Styrene) | Living Anionic | 10 - 50 | <1.10 | SEC, NMR, SAXS, TEM | researchgate.net |

| P(HS-b-DMS) | Living Anionic | - | <1.05 | SEC, NMR | researchgate.netelsevierpure.com |

| P(HS-b-MAPOSS) | Living Anionic | - | <1.05 | SEC, NMR | researchgate.netelsevierpure.com |

| Poly(pentafluorostyrene-b-vinylpyrrolidone) | RAFT | 5 - 15 | 1.2 - 1.4 | GPC, NMR, DLS | arxiv.org |

| Poly(3,4-diacetoxystyrene)-b-poly(4-trimethylsilylstyrene) | NMP | 2.1 - 44.5 | ~1.3 | SEC, NMR, SAXS | ucl.ac.uk |

Post Polymerization Functionalization of Poly 4 Hydroxy 2,3,5,6 Tetrafluorostyrene Architectures

Chemical Modification of Pendant Hydroxyl Moieties

The pendant hydroxyl groups on the polymer backbone are primary sites for chemical modification. Standard organic reactions can be adapted to graft new functional groups onto the polymer, thereby altering its physical and chemical properties.

The Williamson ether synthesis is a robust and widely used method for forming ethers, which can be effectively applied to the pendant hydroxyl groups of poly(4-hydroxy-2,3,5,6-tetrafluorostyrene). wikipedia.orgkhanacademy.org This SN2 reaction involves two main steps: the deprotonation of the alcohol (hydroxyl group) to form a more nucleophilic alkoxide, followed by the reaction of this alkoxide with an organohalide. wikipedia.orgmasterorganicchemistry.comyoutube.com

First, the polymer is treated with a strong base to deprotonate the phenolic hydroxyl groups. Sodium hydride (NaH) is a common choice for this step as it forms a non-nucleophilic hydrogen gas byproduct that does not interfere with the subsequent reaction. youtube.com The reaction is typically carried out in an aprotic polar solvent such as tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO). masterorganicchemistry.com

Once the poly-phenoxide is formed, an alkylating agent, typically a primary alkyl halide (e.g., ethyl bromide, benzyl (B1604629) chloride) or a sulfonate ester (e.g., tosylate), is introduced. masterorganicchemistry.comyoutube.com The alkoxide displaces the halide or sulfonate leaving group, forming a stable ether linkage. This method allows for the straightforward introduction of simple alkyl chains. For fluoroalkane insertion, a fluoroalkyl halide or sulfonate would be used as the alkylating agent, enabling the tuning of properties such as hydrophobicity and thermal stability. The general reaction is of broad scope and remains one of the most popular methods for preparing ethers. wikipedia.org

Table 1: Reagents and Conditions for Williamson Ether Synthesis on Phenolic Polymers

| Step | Reagent Class | Specific Example | Solvent | Purpose |

|---|---|---|---|---|

| 1. Deprotonation | Strong Base | Sodium Hydride (NaH) | THF, DMSO | To form the highly nucleophilic poly-phenoxide. |

Esterification is another fundamental method for modifying the hydroxyl groups of poly(this compound), converting them into ester functionalities. This can be achieved through several reliable methods, most notably by reaction with acid chlorides or through carbodiimide-mediated coupling reactions. rsc.orgorganic-chemistry.org

Reaction with an acid chloride is a direct and often high-yielding method. The polymer is typically dissolved in a suitable solvent, and the acid chloride is added, often in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct. This method is versatile, allowing for the introduction of a wide range of acyl groups depending on the chosen acid chloride.

DCC (N,N'-dicyclohexylcarbodiimide) coupling , also known as Steglich esterification, is a milder method suitable for substrates that may be sensitive to the conditions of acid chloride reactions. organic-chemistry.orgnih.gov In this process, the carboxylic acid is activated by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org The hydroxyl group of the polymer then attacks this intermediate, forming the ester and the dicyclohexylurea (DCU) byproduct. To prevent the formation of an unreactive N-acylurea side product and to accelerate the reaction, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is typically added. rsc.orgorganic-chemistry.org Water-soluble carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) are often used to simplify the removal of the urea (B33335) byproduct after the reaction. researchgate.net

Table 2: Common Esterification Methods for Phenolic Polymers

| Method | Activating Agent | Catalyst/Additive | Byproduct | Key Features |

|---|---|---|---|---|

| Acid Chloride | (Self-activated) | Pyridine (HCl scavenger) | Pyridinium hydrochloride | Fast and efficient for a wide range of acyl groups. |

| DCC Coupling | DCC | DMAP | Dicyclohexylurea (DCU) | Mild conditions, suitable for sensitive substrates. organic-chemistry.org |

Introduction of Ion-Conducting Groups

A significant application of fluorinated polymers is in the development of membranes for electrochemical devices like fuel cells. By introducing ion-conducting groups, the polymer can be transformed into a solid polymer electrolyte.

The creation of poly(2,3,5,6-tetrafluorostyrene-4-sulfonic acid), a highly acidic and conductive polymer, is typically achieved through a post-polymerization modification of polypentafluorostyrene (PPFS), a direct precursor to the target polymer architecture. researchgate.net This established two-step process involves a nucleophilic aromatic substitution followed by oxidation. researchgate.netrsc.org

In the first step, the PPFS is treated with a thiolating agent, such as sodium hydrosulfide (B80085) (NaSH). researchgate.net This results in the selective displacement of the fluorine atom at the para-position of the styrene (B11656) units to introduce a thiol (-SH) group. This reaction is highly efficient and is often described as a "click" reaction for modifying fluorinated polymers.

In the second step, the newly introduced thiol groups are oxidized to form sulfonic acid (-SO₃H) anions. researchgate.net This oxidation can be carried out using various oxidizing agents, such as hydrogen peroxide. The resulting sulfonated polymer exhibits a very low pKa value (around -2) due to the strong electron-withdrawing effect of the remaining fluorine atoms on the aromatic ring, making it a superacidic material with high proton conductivity, often exceeding that of Nafion® at elevated temperatures and reduced humidity. researchgate.net This method allows for precise control over the ionic content by adjusting the block ratios in copolymers. rsc.org

Phosphonic acid groups are another important functionality for creating proton-exchange membranes, particularly for applications in high-temperature fuel cells (HT-PEMFCs). Poly(2,3,5,6-tetrafluorostyrene-4-phosphonic acid), often abbreviated as PWN, is a highly promising material in this area. researchgate.netresearchgate.net

The synthesis is achieved through a post-polymerization modification of poly(pentafluorostyrene) (PPFS). researchgate.netacs.org The most effective method is a nucleophilic aromatic substitution utilizing the Michaelis-Arbuzov reaction. acs.org The PPFS is reacted with a phosphonating agent, typically tris(trimethylsilyl)phosphite, at elevated temperatures (e.g., 160-170 °C). researchgate.net This is followed by a hydrolysis step to convert the phosphonate (B1237965) ester groups into the desired phosphonic acid functionalities. acs.org

Table 3: Properties of Phosphonated Poly(tetrafluorostyrene) (PWN)

| Property | Value/Description | Reference |

|---|---|---|

| Synthesis Method | Michaelis-Arbuzov reaction on PPFS with (Me₃SiO)₃P, followed by hydrolysis. | researchgate.net |

| Degree of Phosphonation | Controllable, up to 95% reported. | researchgate.net |

| Thermal Stability | Stable up to 340-349 °C. | acs.orgmdpi.com |

| Key Advantage | Reduced anhydride (B1165640) formation and high proton dissociation due to fluorination. | acs.org |

Incorporation of Photo-Responsive and Optically Active Units (e.g., Azobenzenes)

The functionalization of polymer architectures with photo-responsive units like azobenzenes or spiropyrans allows for the creation of "smart" materials that can change their properties in response to light. A versatile strategy for achieving this is through multi-step post-polymerization surface modification. nih.gov

One such approach involves creating reactive sites on the polymer surface, which can then be used to anchor the desired photochromic molecule. For instance, a diazonium coupling process can be employed. This involves first introducing a precursor molecule with an amino group onto the polymer backbone. This can be done by reacting the pendant hydroxyl groups with a molecule containing both a reactive group for the hydroxyl (e.g., an isocyanate or acid chloride) and a protected amine. After deprotection, the resulting amine can be converted into a diazonium salt. This reactive diazonium salt can then be coupled with an electron-rich aromatic compound, such as the phenolic precursor to an azobenzene (B91143) dye, to form the final photo-responsive polymer. nih.gov

This modular approach is powerful because it is not limited to a single type of photochrome and can be adapted to attach a variety of optically active units, enabling the development of materials for applications in optical switching, data storage, and light-controlled delivery systems. nih.gov

Advanced Material Applications Derived from 4 Hydroxy 2,3,5,6 Tetrafluorostyrene Polymers

Polymeric Photoresists for Advanced Lithography

The relentless drive to shrink the feature sizes of integrated circuits has pushed photolithography to shorter wavelengths, with the 157 nm fluorine (F2) excimer laser being a key technology for sub-100 nm device fabrication. niscpr.res.inresearchgate.net However, a primary obstacle at this vacuum ultraviolet (VUV) wavelength is the high absorbance of conventional hydrocarbon-based polymers. utexas.eduresearchgate.net This has spurred the development of new photoresist materials, where polymers based on fluorinated styrenes have emerged as promising candidates.

Design Principles for 157 nm Lithography Applications

The design of photoresist polymers for 157 nm lithography is a modular approach, where different functional units are incorporated into the polymer structure to achieve a balance of essential properties. niscpr.res.in Key design modules include the polymer backbone, an etch resistance unit, a developer solubility unit (often a hydroxyl or carboxyl group), and an acid-labile protecting group. niscpr.res.in

For 157 nm applications, the foremost design principle is achieving high optical transparency. niscpr.res.in The incorporation of fluorine into the polymer structure is a critical strategy to reduce absorbance at this wavelength. utexas.edu Polymers based on 4-hydroxystyrene, a standard in 248 nm lithography, are too opaque for 157 nm use. However, fluorination of the aromatic ring, as in 4-hydroxy-2,3,5,6-tetrafluorostyrene, significantly improves transparency. niscpr.res.in The goal is to create a polymer that is transparent enough for uniform light exposure through the resist film while also possessing the necessary dissolution characteristics and plasma etch resistance for pattern transfer. niscpr.res.inresearchgate.net

Impact of Fluorination on Optical Transparency and Dissolution Behavior

The introduction of fluorine atoms into organic polymers has a profound effect on their optical properties. Fluorine's high electronegativity lowers the energy levels of the C-F bonding and C 2p non-bonding orbitals, reducing electronic transitions that cause absorption at 157 nm. utexas.edu Studies have demonstrated a direct correlation between the degree of fluorination and the increase in transparency. For instance, research on poly(hydroxystyrene)-type polymers showed that incorporating fluorine atoms into the aromatic ring significantly enhances transmittance. niscpr.res.in

While beneficial for transparency, heavy fluorination can negatively impact the dissolution behavior of the resist in standard aqueous alkaline developers, such as tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). The increased hydrophobicity and acidity of the fluorinated hydroxyl groups can alter the polymer's solubility, making pattern development challenging. Therefore, a key aspect of material design is to balance the fluorine content for transparency with the need for controlled dissolution to create high-resolution patterns.

| Polymer | Imaging Wavelength (nm) | Absorbance (µm⁻¹) | Key Feature |

|---|---|---|---|

| Poly(styrene) | 193 | ~6.6 | High absorbance |

| Poly(3-fluorostyrene) | 193 | ~7.08 | Fluorine substitution |

| Poly(4-trifluoromethyl styrene) | 193 | ~4.33 | CF₃ group improves transparency |

| Poly(methyl trifluoromethacrylate) | 157 | ~3.0 | Fluorination reduces absorbance significantly compared to PMMA |

Data compiled from research on photoresist materials. utexas.eduresearchgate.net

Proton-Exchange Membranes for Fuel Cell Technologies

Proton-exchange membrane fuel cells (PEMFCs) are a critical technology for clean energy conversion. The performance of these cells, especially at high temperatures (>120°C), is largely dependent on the properties of the proton-exchange membrane (PEM). fau.de Polymers derived from tetrafluorostyrene are being developed as advanced PEMs due to their inherent thermal and chemical stability, which is imparted by the fluorinated backbone. nih.govresearchgate.net

Development of Poly(2,3,5,6-tetrafluorostyrene-4-sulfonic acid) and Poly(2,3,5,6-tetrafluorostyrene-4-phosphonic acid) Electrolytes

Researchers have successfully synthesized PEMs by functionalizing poly(pentafluorostyrene), a close relative of this compound. The para-fluorine atom on the pentafluorophenyl ring is susceptible to nucleophilic substitution, allowing for the introduction of sulfonic acid (-SO₃H) or phosphonic acid (-PO₃H₂) groups.

Poly(2,3,5,6-tetrafluorostyrene-4-sulfonic acid) : This polymer is created by first reacting poly(pentafluorostyrene) with a thiolating agent like sodium hydrosulfide (B80085) (NaSH), followed by oxidation of the resulting thiol groups to form sulfonic acid groups. rsc.org The strong electron-withdrawing effect of the four remaining fluorine atoms on the ring makes the sulfonic acid group highly acidic (pKa ≈ -2), which is beneficial for proton dissociation and conductivity. rsc.org

Poly(2,3,5,6-tetrafluorostyrene-4-phosphonic acid) (PWN) : This material has been developed as a promising anhydrous proton conductor for high-temperature fuel cells. nih.govresearchgate.net A significant advantage of this polymer is its resistance to forming anhydride (B1165640) linkages between phosphonic acid groups at elevated temperatures, a common issue that reduces proton conductivity in other phosphonated polymers. nih.govresearchgate.net This stability allows it to maintain conductivity at temperatures above 200°C. nih.govresearchgate.net

Relationship between Polymer Architecture and Proton Conductivity

For Poly(2,3,5,6-tetrafluorostyrene-4-phosphonic acid) , a high degree of phosphonation is crucial for creating effective proton-conducting pathways. Research has shown that a polymer with a 70% degree of phosphonation (PWN70) exhibits excellent proton conductivity and leads to high power densities in fuel cells operating under hot and dry conditions. nih.govresearchgate.net For instance, a fuel cell using a PWN70-based membrane electrode assembly achieved peak power densities of 1,130 mW/cm² at 160°C and 1,740 mW/cm² at 240°C. nih.govresearchgate.net

For Poly(2,3,5,6-tetrafluorostyrene-4-sulfonic acid) , the structure facilitates high proton conductivity, even at reduced humidity, outperforming standard Nafion membranes at temperatures around 160°C. rsc.org The arrangement of the highly acidic sulfonate groups on the rigid, fluorinated backbone contributes to the formation of efficient proton transport channels. The chemical structure of the polymer backbone and the presence of side chains or branching can also affect water uptake, dimensional stability, and ultimately, proton conductivity. nih.govresearchgate.net

| Polymer Electrolyte | Operating Temperature (°C) | Peak Power Density (mW/cm²) | Key Advantage |

|---|---|---|---|

| Poly(2,3,5,6-tetrafluorostyrene-4-phosphonic acid) | 160 | 1130 | Resists anhydride formation, stable at high temperatures |

| Poly(2,3,5,6-tetrafluorostyrene-4-phosphonic acid) | 240 | 1740 | Excellent performance under hot/dry conditions |

| Poly(2,3,5,6-tetrafluorostyrene-4-sulfonic acid) | 160 | N/A (Higher conductivity than Nafion® reported) | High acidity (pKa ≈ -2) enhances proton dissociation |

Data compiled from fuel cell performance studies. nih.govrsc.orgresearchgate.net

Block Copolymers for Surface Engineering and Nanostructured Materials

Block copolymers (BCPs) composed of chemically distinct polymer chains linked together can self-assemble into highly ordered nanostructures, such as lamellae, cylinders, and spheres. nist.govunifr.ch This behavior makes them ideal for "bottom-up" nanofabrication and surface engineering. BCPs incorporating a poly(tetrafluorostyrene) block are particularly valuable due to the unique properties of the fluorinated segments, including low surface energy and chemical inertness.

By synthesizing BCPs with a block derived from a tetrafluorostyrene monomer and another block with different properties (e.g., hydrophilic, flexible), materials with precisely controlled surface characteristics and bulk morphologies can be created. nist.govresearchgate.net For example, diblock copolymers containing a polystyrene block and an amphiphilic block made from a PEGylated-fluoroalkyl styrene (B11656) have been synthesized. nist.gov In thin films, these BCPs exhibit microphase separation, and the low-energy fluorinated block preferentially migrates to the surface, creating a fluoropolymer-dominated surface in the dry state. nist.gov

This ability to control surface properties is crucial for applications such as creating anti-fouling coatings, low-friction surfaces, and templates for patterning at the nanoscale. nist.govresearchgate.net The self-assembly of these block copolymers provides a powerful and scalable method for producing nanostructured materials with tailored functions for use in fields like nanophotonics and advanced electronics. unifr.ch

Fabrication of Low Energy, Low Friction, or Higher Thermal Resistance Surfaces

The incorporation of fluorine atoms into polymers is a well-established strategy for creating surfaces with low energy and low friction, primarily due to the low polarizability of the carbon-fluorine bond. Polymers derived from this compound are no exception and are explored for applications demanding high-performance surfaces.

The thermal stability of these polymers is a key attribute for applications in demanding environments. For instance, a structurally related polymer, poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid), has demonstrated significant thermal resistance, with a 10% weight loss not occurring until 455 °C in a nitrogen atmosphere. datapdf.com This high thermal stability is attributed to the strong carbon-fluorine and aromatic C-C bonds within the polymer backbone. The introduction of the tetrafluorostyrene group can further enhance thermal performance through crosslinking at elevated temperatures. datapdf.com Crosslinked polyimide films containing tetrafluorostyrene groups have shown a 5% weight loss temperature (Td5%) of up to 524 °C, a significant increase compared to the non-crosslinked equivalent. datapdf.com

The surface energy of fluorinated polymers is dictated by the nature and packing of the fluorine-containing groups at the surface. The general order of decreasing surface energy for constituent groups is CH2 > CH3 > CF2 > CF3. This indicates that polymers with a high density of fluorine atoms at the surface will exhibit low surface energy, leading to properties such as hydrophobicity and oleophobicity. While specific contact angle measurements for poly(this compound) are not widely reported, the principles governing fluoropolymers suggest that it would form low-energy surfaces. The hydroxyl group, however, presents a unique opportunity for surface modification, allowing for the tuning of surface properties from hydrophobic to more hydrophilic if desired, or for grafting other functional molecules to create multifunctional surfaces.

Amphiphilic Self-Assembly and Functional Nanoparticle Formation

Amphiphilic block copolymers, which consist of covalently linked hydrophilic and hydrophobic polymer chains, can spontaneously self-assemble in selective solvents to form a variety of ordered nanostructures, such as micelles, vesicles, and polymersomes. nih.gov These structures are of great interest for applications in drug delivery, diagnostics, and nanotechnology.

Polymers of this compound can be utilized as a hydrophobic block in the creation of novel amphiphilic block copolymers. The highly fluorinated styrene unit provides a strongly hydrophobic and lipophobic segment, while the hydroxyl group offers a reactive site for initiating the polymerization of a hydrophilic block, or for post-polymerization modification to attach a hydrophilic chain. For example, block copolymers of poly(pentafluorostyrene) with hydrophilic polymers like poly(ethylene glycol) have been synthesized. researchgate.net

The self-assembly of such block copolymers in a solvent that is selective for one of the blocks leads to the formation of nanoparticles with a core-shell structure. For instance, if the hydrophilic block is longer than the hydrophobic fluorinated block, the copolymer could assemble into micelles with a fluorinated core and a hydrophilic corona in an aqueous environment. These nanoparticles can encapsulate hydrophobic guest molecules, such as drugs or imaging agents, within their core.

A study on the self-assembly of poly(4-hydroxystyrene), a non-fluorinated analogue, demonstrated its ability to form hollow micelles and vesicles in mixed solvent systems. researchgate.netmdpi.com These vesicles showed potential as templates for the formation of gold nanoparticles and as reservoirs for the anti-cancer drug doxorubicin. mdpi.com The introduction of fluorine into the aromatic ring, as in poly(this compound), is expected to enhance the driving force for self-assembly due to the increased hydrophobicity of the fluorinated block. This could lead to the formation of more stable and well-defined nanostructures.

Materials for Optical Storage of Information and Molecular Nanosensors

The unique optical properties of fluorinated polymers, such as low refractive index and low optical dispersion, make them attractive for applications in optical data storage and as components in optical devices. Poly(pentafluorostyrene), for example, is noted for its potential use as a cladding layer in optical waveguides due to its low refractive index. ossila.com This property is crucial for the efficient transmission of light with minimal loss. Polymers derived from this compound are expected to share this low refractive index characteristic.

Furthermore, the ability to create well-defined nanostructures through the self-assembly of block copolymers containing poly(this compound) opens up possibilities for their use in high-density optical data storage. The periodic nanodomains formed by block copolymer self-assembly can act as a template for the storage of information, with each domain representing a bit of data.

In the realm of molecular nanosensors, the hydroxyl group of poly(this compound) provides a versatile handle for the attachment of sensor molecules or chromophores. These functionalized polymers could then be designed to respond to specific analytes or stimuli, resulting in a detectable change in their optical properties, such as fluorescence or absorbance. The fluorinated polymer backbone provides a stable and chemically resistant matrix for the sensor elements. While specific examples of poly(this compound) in these applications are still emerging, the fundamental properties of the polymer make it a promising candidate for future developments in these fields.

Single-Ion Conducting Electrolytes for Lithium Batteries

A significant area of application for polymers derived from this compound is in the development of single-ion conducting electrolytes for lithium batteries. lu.sersc.orgrsc.org In conventional lithium-ion batteries, both the lithium cations and the counter-anions are mobile within the electrolyte, which can lead to the formation of concentration gradients and limit the battery's power output. rsc.org Single-ion conductors are polymer electrolytes where the anion is covalently attached to the polymer backbone, allowing only the lithium cations to move. This can lead to higher charge-discharge rates and improved battery safety. nih.gov

A key derivative in this field is poly(lithium 2,3,5,6-tetrafluorostyrene-4-sulfonate) (PPFSLi). lu.sersc.orgrsc.org This polymer is typically synthesized by the post-polymerization modification of poly(pentafluorostyrene), where the para-fluorine atom is substituted with a sulfonate group. lu.sersc.orgrsc.org The hydroxyl group in this compound provides a direct route for sulfonation to create the lithium salt.

Researchers have synthesized block copolymers incorporating PPFSLi as one of the blocks. For instance, BAB triblock copolymers with poly(ethylene oxide) (PEO) or poly(ethylene oxide-co-propylene oxide) (PEOPO) as the 'A' block and PPFSLi as the 'B' block have been developed. lu.sersc.org The flexible polyether blocks facilitate lithium-ion transport, while the PPFSLi block provides the fixed anionic sites.

These single-ion conducting block copolymer electrolytes have shown promising performance. A PEO-based block copolymer with an oxygen-to-lithium ratio of 18:1 exhibited an ionic conductivity of nearly 1.4 x 10⁻⁵ S cm⁻¹ at 60 °C. lu.sersc.org At lower temperatures, a PEOPO-based material achieved a conductivity of almost 1.5 x 10⁻⁶ S cm⁻¹ at 20 °C. lu.sersc.org The high conductivity is attributed to weak interactions between the lithium ions and the pentafluorosulfonate anions, combined with a high degree of Li⁺ dissociation facilitated by the polyether phase. lu.sersc.org These results demonstrate the potential of well-designed block copolymers containing lithium tetrafluorostyrene sulfonate units to meet the conductivity requirements for high-temperature lithium battery applications. lu.sersc.org

| Property | Value | Polymer System | Reference |

| Ionic Conductivity | 1.4 x 10⁻⁵ S cm⁻¹ (at 60 °C) | PEO-b-PPFSLi-b-PEO | lu.sersc.org |

| Ionic Conductivity | 1.5 x 10⁻⁶ S cm⁻¹ (at 20 °C) | PEOPO-b-PPFSLi-b-PEOPO | lu.sersc.org |

| Thermal Stability (Td5%) | up to 524 °C | Crosslinked Polyimide with tetrafluorostyrene | datapdf.com |

| Thermal Stability (10% weight loss) | 455 °C | Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) | datapdf.com |

Analytical and Spectroscopic Characterization of 4 Hydroxy 2,3,5,6 Tetrafluorostyrene Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the molecular structure of polymers. researchgate.net By analyzing the resonant frequencies of atomic nuclei in a magnetic field, one can determine the chemical environment of specific atoms, enabling the elucidation of monomer incorporation, polymer composition, and end-group analysis. rsc.orgnsf.gov For fluoropolymers like poly(4-hydroxy-2,3,5,6-tetrafluorostyrene), a combination of ¹H, ¹³C, and ¹⁹F NMR is particularly insightful. researchgate.net

Proton (¹H) NMR spectroscopy is a fundamental tool for verifying the chemical structure and determining the composition of polymers. researchgate.net In the analysis of poly(this compound), ¹H NMR spectra allow for the identification and quantification of different proton environments within the polymer structure.

Key signals in the ¹H NMR spectrum include those from the hydroxyl (-OH) proton, the protons on the polymer backbone (methine and methylene (B1212753) groups, -CH-CH₂-), and any protons associated with initiator fragments or end-groups. researchgate.net The integration of these signals provides a quantitative measure of the relative number of protons in each environment. rsc.org This is particularly useful in copolymer systems for determining the molar ratio of different monomer units or for calculating the number-average molecular weight (Mn) by comparing the integrals of end-group signals to those of the repeating monomer units. researchgate.netthermofisher.com For instance, the degree of polymerization can be calculated by comparing the signal intensity of the end-groups to that of the repeating units in the polymer chain.

Table 1: Illustrative ¹H NMR Data for Compositional Analysis of a Polymer This table presents hypothetical data to illustrate the application.

| Signal Assignment | Chemical Shift (δ, ppm) | Integral Value | Calculation for Composition |

| Polymer Backbone (CH, CH₂) | 1.5 - 2.5 | 300 | Represents 3 protons per repeating unit. |

| Hydroxyl Proton (OH) | 9.0 - 10.0 | 100 | Represents 1 proton per repeating unit. |

| Initiator Fragment (End-Group) | 3.5 - 4.0 | 6 | Represents a specific number of protons from the initiator. |

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon framework of a polymer. nih.gov While less sensitive than ¹H NMR, it offers superior signal dispersion, often allowing for the unambiguous identification of each unique carbon atom in the polymer's repeating unit and end-groups. nih.govscilit.com

For poly(this compound), the ¹³C NMR spectrum would display distinct signals corresponding to:

Aliphatic carbons in the polymer backbone.

Aromatic carbons in the tetrafluorophenyl ring. These are further distinguished by their coupling to fluorine atoms (C-F coupling), which splits the signals into multiplets. The carbon attached to the hydroxyl group (C-OH) and the carbon attached to the polymer backbone will have characteristic chemical shifts.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Poly(this compound)

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Notes |

| Aliphatic Backbone (-CH-CH₂-) | 30 - 50 | Signals correspond to the main polymer chain. |

| Aromatic C-C (ipso-carbon) | 115 - 125 | Carbon atom on the ring attached to the backbone. |

| Aromatic C-OH (ipso-carbon) | 135 - 145 (broad) | Carbon atom attached to the hydroxyl group. |

| Aromatic C-F | 135 - 150 (multiplets) | Carbons directly bonded to fluorine, showing C-F coupling. |

Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive and powerful technique for the analysis of fluoropolymers. researchgate.net Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides high-resolution spectra with excellent signal-to-noise.

In the context of poly(this compound), the ¹⁹F NMR spectrum is used to characterize the electronic environment of the fluorine atoms on the phenyl ring. Typically, two distinct signals would be expected due to the symmetry of the repeating unit: one for the two fluorine atoms ortho to the hydroxyl group and another for the two fluorine atoms meta to it. The chemical shifts and coupling patterns (F-F coupling) provide a unique fingerprint of the fluorinated aromatic structure, confirming successful polymerization and allowing for the detection of any structural defects or side-reactions involving the fluorine atoms. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and widely used technique to identify the functional groups present in a polymer. pressbooks.pubresearchgate.net When a polymer sample is exposed to infrared radiation, its molecular bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. upi.edu The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, which serves as a molecular fingerprint. upi.edu

For poly(this compound), FTIR analysis is used to confirm the presence of key functional groups that define its structure. researchgate.net

Table 3: Key FTIR Absorption Bands for Poly(this compound)

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Significance |

| 3200 - 3500 (broad) | O-H stretching | Hydroxyl (-OH) | Confirms the presence of the hydroxyl group. |

| 1450 - 1600 | C=C stretching | Aromatic Ring | Indicates the integrity of the phenyl ring structure. |

| 1100 - 1300 | C-F stretching | Carbon-Fluorine | Confirms the presence of the fluorine substituents. |

| 950 - 1050 | C-O stretching | Phenolic C-O | Relates to the bond between the ring and the hydroxyl group. |

The presence and shape of these characteristic bands provide qualitative confirmation of the polymer's identity. For example, a broad absorption band in the 3200-3500 cm⁻¹ region is a clear indicator of the hydroxyl group, while strong absorptions in the 1100-1300 cm⁻¹ range are characteristic of C-F bonds. datapdf.com

Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for measuring the molecular weight distribution of polymers. researchgate.netlcms.cz The method separates polymer molecules based on their hydrodynamic volume, or size in solution. lcms.cz

The process involves dissolving the polymer in a suitable solvent (e.g., tetrahydrofuran) and injecting the solution into a column packed with porous gel particles. epa.gov Larger polymer coils cannot enter the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying extents and have a longer path, eluting later. researchgate.net A detector, commonly a refractive index (RI) detector, measures the concentration of the polymer as it elutes from the column. epa.gov By calibrating the system with polymer standards of known molecular weights (e.g., polystyrene standards), a calibration curve of log(Molecular Weight) vs. retention time can be generated. lcms.cz This allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. epa.govresearchgate.net

Table 4: Representative GPC Data for Batches of Poly(this compound)

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| PHTFS-01 | 15,500 | 28,200 | 1.82 |

| PHTFS-02 | 18,200 | 35,100 | 1.93 |

| PHTFS-03 | 25,100 | 47,700 | 1.90 |

Thermal Analysis for Polymer Characterization

Thermal analysis techniques are crucial for determining the operational temperature limits and processing conditions for polymeric materials. easyfairsassets.comelsevier.com The primary methods used are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). researchgate.net It is used to evaluate the thermal stability of a polymer. The output, a thermogram, shows the temperature at which degradation begins and the profile of weight loss. A common metric is the decomposition temperature (Td), often reported as the temperature at which 5% or 10% weight loss occurs. For poly(this compound), the high strength of the C-F bonds is expected to contribute to good thermal stability. datapdf.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net DSC is used to detect thermal transitions where heat is either absorbed (endothermic) or released (exothermic). For amorphous or semi-crystalline polymers, the most important transition detected is the glass transition temperature (Tg), which represents the temperature at which the polymer changes from a rigid, glassy state to a more flexible, rubbery state. researchgate.net This property is critical for defining the upper service temperature of the material in many applications.

Table 5: Typical Thermal Properties of a Poly(this compound) Homopolymer

| Property | Method | Value | Unit |

| Glass Transition Temperature | DSC | ~130 - 150 | °C |

| 5% Weight Loss Temperature | TGA (in N₂) | >350 | °C |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability of polymers by measuring weight loss as a function of temperature. mdpi.com For fluorinated polymers, TGA reveals high thermal stability, a characteristic attributed to the strong carbon-fluorine bonds.

In studies of closely related poly(2,3,4,5,6-pentafluorostyrene) (PPFS), TGA thermograms show that the polymer is stable up to high temperatures. researchgate.net The decomposition of PPFS typically occurs in a single step. researchgate.net For instance, the temperature at which 95% of the polymer remains (Td,95) has been recorded between 418-430°C under a nitrogen atmosphere. researchgate.net This high decomposition temperature indicates that polymers incorporating a tetrafluorostyrene moiety are suitable for applications requiring thermal robustness. The thermal stability of such polymers is a critical parameter for their processing and end-use performance in demanding environments. researchgate.netmdpi.com

Table 1: TGA Data for Poly(2,3,4,5,6-pentafluorostyrene) (PPFS) Homopolymer Data based on analogous pentafluorostyrene-based polymers.

| Polymer | Decomposition Temperature (Td,95) (°C) | Atmosphere |

| PPFS | 418 - 430 | Nitrogen |

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a key technique for measuring the glass transition temperature (Tg) and other thermal transitions, such as melting and crystallization events. hu-berlin.de The Tg represents the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. tainstruments.com This transition is observed as a step-like change in the heat flow signal in a DSC thermogram. hu-berlin.de

For amorphous fluorinated polymers like poly(2,3,4,5,6-pentafluorostyrene), DSC analysis typically reveals a distinct glass transition. The Tg for PPFS has been reported to be slightly above 100°C (in the range of 101-105°C). researchgate.net The presence of the bulky, polar fluorine atoms on the phenyl ring restricts the rotational freedom of the polymer backbone, leading to a relatively high Tg compared to non-fluorinated polystyrene (Tg ≈ 100°C). researchgate.net In block copolymers containing a PPFS segment, only the Tg of the PPFS block may be observed, depending on the nature of the other block. researchgate.net For other related fluorinated polymers, such as poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid), endothermic peaks have been observed in the range of 250 to 280°C, indicating phase transitions. datapdf.com

Table 2: Glass Transition Temperatures (Tg) for Fluorinated Polystyrenes Data based on analogous pentafluorostyrene-based polymers.

| Polymer | Glass Transition Temperature (Tg) (°C) |

| Poly(2,3,4,5,6-pentafluorostyrene) (PPFS) | 101 - 105 |

| Polystyrene (PS) (for comparison) | ~100 |

Morphological Characterization of Block Copolymer Systems

Block copolymers containing a poly(this compound) segment can self-assemble into ordered nanostructures due to the chemical incompatibility (high Flory-Huggins interaction parameter, χ) between the fluorinated block and a non-fluorinated block. mdpi.comnih.gov This process, known as microphase separation, leads to the formation of various morphologies like lamellae, cylinders, or spheres on the nanometer scale.

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM)

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) are powerful imaging techniques used to directly visualize the nanostructures formed by block copolymer self-assembly. These methods provide real-space images of the microphase-separated domains.

In studies of block copolymers containing phosphonated pentafluorostyrene, which are analogous to hydroxylated versions, TEM has been used to reveal the complex morphologies. acs.org For example, stained cross-sections of these block copolymer membranes have shown a bicontinuous nanophase separation, with the ion-conducting phosphonated polymer block assembling into a three-dimensional gyroidal network. acs.org The domain sizes observed were in the range of 13 to 25 nm. acs.org Sufficient electron density contrast often exists between fluorinated and non-fluorinated blocks, sometimes eliminating the need for selective staining to visualize the morphology. researchgate.net

Small-Angle X-ray Scattering (SAXS) for Nanophase Separation Analysis

Small-Angle X-ray Scattering (SAXS) is a primary technique for characterizing the morphology, domain size, and degree of ordering in bulk block copolymer systems. ucl.ac.uk By analyzing the scattering pattern of X-rays passing through the sample, one can determine the periodic spacing (d) and the symmetry of the self-assembled structure.

For block copolymers, the SAXS profile typically shows one or more scattering peaks. The position of the primary peak (q) is inversely related to the principal domain spacing (d = 2π/q). researchgate.net The relative positions of higher-order peaks (e.g., at q/q* ratios of 1, 2, 3 for lamellae or 1, √3, √4, √7 for hexagonally packed cylinders) allow for the unambiguous identification of the morphology. researchgate.netresearchgate.net In high-χ systems like those containing fluorinated styrene (B11656) blocks, SAXS has been used to demonstrate the formation of well-ordered lamellar or cylindrical structures with periodicities as small as 8 nm. ucl.ac.uk Temperature-dependent SAXS can also be used to identify the order-disorder transition temperature (TODT). researchgate.net

Table 3: SAXS Data for a Representative High-χ Block Copolymer System Data based on analogous block copolymer systems.

| Block Copolymer System | Morphology | Domain Spacing (d) (nm) | Method |

| Polystyrene-b-Poly(pentadecafluorooctyl methacrylate) | Hexagonal Cylinders | 8.7 | SAXS |

| Polystyrene-b-Poly(pentadecafluorooctyl methacrylate) | Lamellar | 11.2 - 18.5 | SAXS |

Computational and Theoretical Aspects in 4 Hydroxy 2,3,5,6 Tetrafluorostyrene Polymer Research

Modeling of Polymerization Kinetics and Mechanism Simulation

The simulation of polymerization processes offers a powerful way to understand reaction kinetics, control polymer architecture, and predict material properties from the ground up. Reactive molecular dynamics (MD) schemes are at the forefront of this field.

Detailed research in this area utilizes advanced software packages capable of modeling polymerization reactions through MD simulations. These tools can simulate the chemical and topological evolution of complex polymer structures. For instance, a general coarse-grained MD polymerization scheme known as PolySMart has been developed to perform virtual polymerization reactions. researchgate.nettue.nl This approach allows researchers to explore the impact of reaction conditions on the final polymer structure by tracking the conversion of functional groups and the subsequent modification of molecular topologies. researchgate.net

These simulations can effectively model various polymerization types, including step-growth and chain-growth processes. A key output is the evolution of molecular weight throughout the reaction. In step-growth polymerizations, for example, simulations correctly show that molecular weight increases slowly at the beginning and then rapidly in the final stages of the reaction. tue.nl The ability to reach very high conversion rates (e.g., >99%) in simulations is crucial, as it reveals the formation of long polymer chains and the depletion of monomers and short oligomers, which is often difficult to probe experimentally. tue.nl

For fluorinated styrenes, these modeling techniques are particularly relevant for simulating controlled radical polymerization methods, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. RAFT is often used to synthesize well-defined block copolymers with narrow molecular weight distributions, a critical factor for achieving controlled nanophase separation. acs.org Furthermore, understanding the dynamics of intermediate species, such as radical cations, is vital for predicting reaction pathways, especially in radiation-induced polymerization. Studies on the closely related poly(4-hydroxystyrene) (PHS) show that radical cations are a primary source of protons, and their stability and deprotonation mechanisms are key to the performance of chemically amplified resists used in lithography. researchgate.netresearchgate.net Computational models can elucidate these transient mechanisms at a molecular level.

Table 1: Key Aspects of Polymerization Modeling

| Feature | Description | Relevance to Poly(4-hydroxy-2,3,5,6-tetrafluorostyrene) |

|---|---|---|

| Reactive MD Schemes | Simulates chemical reactions by dynamically changing bonding topologies based on user-defined criteria. | Predicts molecular weight distribution, polydispersity, and degree of polymerization under various synthesis conditions. |

| Kinetic Profiling | Tracks the concentration of monomers, oligomers, and polymers over the course of the reaction. tue.nl | Optimizes reaction time and monomer feed ratios for desired polymer characteristics. |

| Mechanism Simulation | Elucidates the behavior of transient species like radical cations and their deprotonation pathways. researchgate.net | Provides insight into acid generation and cross-linking mechanisms, particularly for applications in photoresists. |

| Controlled Polymerization | Models techniques like RAFT to predict the formation of block copolymers with specific block lengths. acs.org | Essential for designing block copolymers that will self-assemble into predictable nanostructures. |

Molecular Dynamics and Quantum Chemical Calculations for Structure-Property Relationships

Molecular dynamics and quantum chemical calculations are pivotal in establishing the link between the chemical structure of a polymer and its macroscopic properties. These methods allow for the prediction of thermal, mechanical, and electronic properties before a material is ever synthesized.

Quantum Chemical Calculations: Quantum methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and spectroscopic properties of monomers and polymer fragments. researchgate.net For polymers containing a hydroxyl group and electron-withdrawing fluorine atoms, like poly(this compound), DFT is essential for understanding several key features.

Research on PHS derivatives shows that DFT calculations can reveal how substituents affect the stability of ionized polymers. researchgate.net For example, the t-BOC protecting group, while electron-donating in the monomer cation, becomes electron-accepting in the polymer cation due to interactions between adjacent units, which destabilizes the radical cation and enhances deprotonation efficiency. researchgate.net Similarly, DFT can be used to quantify the effect of the four fluorine atoms on the acidity of the phenolic proton in this compound, which is critical for its role in hydrogen bonding and as a proton source in certain applications.

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing insight into the conformational dynamics and bulk properties of the polymer. Coarse-grained (CG) models, where groups of atoms are represented as single beads, are particularly useful for simulating large polymer systems over long timescales. mdpi.com

For polymers capable of hydrogen bonding, such as those derived from this compound, specialized CG models have been developed. For instance, models for poly(4-vinylphenol) include specific beads to represent hydrogen bonding sites, allowing for the study of how both intra- and inter-chain hydrogen bonds influence miscibility in polymer blends and the formation of ordered structures. mdpi.com

These simulations can directly predict important physical properties. Experimental work on the related poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) showed that the presence of fluorine substituents lowers the phase transition temperature by approximately 180°C compared to its non-fluorinated analog. datapdf.com This is attributed to a decrease in dipole-dipole interactions between polymer chains. datapdf.com MD simulations could quantify this effect by calculating the cohesive energy density and simulating the glass transition temperature (Tg) and other thermal properties.

Table 2: Predicted and Measured Properties of Related Fluorinated Polymers

| Polymer/Material | Property | Value | Computational Relevance |

|---|---|---|---|

| Fluorinated cross-linked polystyrene rsc.org | Glass Transition Temperature (Tg) | 233 °C | MD simulations can predict thermal transitions. |

| Fluorinated cross-linked polystyrene rsc.org | 5% Weight Loss Temperature (T5d) | 439 °C | Reactive MD can model degradation pathways. |

| Fluorinated cross-linked polystyrene rsc.org | Dielectric Constant (Dk) @ 5 GHz | 2.80 | Quantum calculations can determine polarizability to estimate Dk. |

Simulations of Nanophase Separation in Block Copolymer Systems

When this compound is incorporated as one block in a block copolymer (BCP), the significant chemical differences between the fluorinated, hydrophilic block and a second, often hydrophobic, block can drive nanophase separation. This process leads to the formation of highly ordered, periodic nanostructures. Mesostructure simulations are a critical tool for predicting and understanding these morphologies.

Research on block copolymers containing phosphonated pentafluorostyrene—a close structural analog—demonstrates the power of this approach. acs.org By simulating systems with varying block length ratios, researchers can predict the resulting nanostructure. For instance, simulations of a diblock copolymer composed of a phosphonated polypentafluorostyrene block and a polyoctylstyrene block have shown that different morphologies emerge as the block ratios are changed. researchgate.netacs.org

These simulations typically model the polymer chains in a defined volume (e.g., a 64x64x64 nm³ cube) and allow the system to evolve to a low-energy state, revealing the self-assembled structure. acs.org The resulting morphologies are critical for the material's application. In proton-exchange membranes for fuel cells, a bicontinuous, gyroidal network of the hydrophilic, proton-conducting fluorinated polymer within a stable hydrophobic matrix is highly desirable. acs.org Simulations can guide synthetic chemists to target the specific block copolymer compositions that are most likely to form this optimal structure, thereby reducing the amount of experimental work needed. acs.org

Table 3: Simulated Nanostructures in Fluorinated Block Copolymers

| System | Block Length Ratio (Hydrophilic:Hydrophobic) | Number of Chains in Simulation | Predicted Morphology |

|---|---|---|---|

| POS-b-PWN-66 researchgate.netacs.org | 100:20 | 5543 | Disordered or spherical domains |

| POS-b-PWN-66 researchgate.netacs.org | 50:50 | 7763 | Bicontinuous/Gyroidal network |

| POS-b-PWN-66 researchgate.netacs.org | 20:100 | 7769 | Cylindrical or lamellar domains |

(Data based on simulations of polyoctylstyrene (POS) and phosphonated polypentafluorostyrene (PWN) block copolymers, which serve as a model for systems containing poly(this compound))

Table 4: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Poly(this compound) | - |

| Poly(4-hydroxystyrene) | PHS |

| Poly(4-vinylphenol) | PVP |

| Tert-butoxycarbonyl | t-BOC |

| Reversible Addition-Fragmentation chain-Transfer | RAFT |

| Pentafluorostyrene | PFS |

| Polyoctylstyrene | POS |

| Phosphonated polypentafluorostyrene | PWN |

| Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) | - |

| Density Functional Theory | DFT |

Emerging Directions and Future Perspectives in 4 Hydroxy 2,3,5,6 Tetrafluorostyrene Research

Exploration of Novel Derivatization Pathways for Enhanced Functionality

The presence of both a hydroxyl (-OH) and a vinyl (-CH=CH₂) group on the 4-Hydroxy-2,3,5,6-tetrafluorostyrene molecule offers dual points for chemical modification, enabling the creation of a diverse range of derivatives with tailored properties. Future research is focused on leveraging these reactive sites to synthesize polymers with enhanced and often multifunctional capabilities.

One primary area of exploration is the derivatization of the hydroxyl group. This can be achieved through various reactions, such as:

Etherification and Esterification: Converting the hydroxyl group into ether or ester linkages can modify the polymer's solubility, thermal properties, and refractive index. For example, reaction with acyl chlorides or alkyl halides can introduce new functional moieties. This approach is analogous to the synthesis of poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) from its acetylated precursor, which demonstrates the feasibility of modifying the phenolic group in a perfluorinated ring system. datapdf.com

Grafting: The hydroxyl group serves as an excellent anchor point for grafting side chains onto a poly(this compound) backbone. This can be used to create amphiphilic block copolymers or to attach specific functional units, such as photoactive or bioactive molecules.

The vinyl group is the key to polymerization. Advanced polymerization techniques are being explored to gain precise control over the polymer architecture: